molecular formula C23H19FN4O2S B2936364 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 1797160-88-3

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide

Katalognummer: B2936364
CAS-Nummer: 1797160-88-3
Molekulargewicht: 434.49
InChI-Schlüssel: ZNJVLGUGCDUROR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a heterocyclic compound featuring a thiazole ring substituted with a 2-fluorophenyl group, a phenyl linker, and a propanamide side chain connected to a 3-methylpyridazinone moiety. The fluorine atom enhances lipophilicity and metabolic stability, while the pyridazinone core may contribute to electron-deficient properties, influencing binding affinity .

Eigenschaften

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2-(3-methyl-6-oxopyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2S/c1-14-11-12-21(29)28(27-14)15(2)22(30)25-19-10-6-4-8-17(19)20-13-31-23(26-20)16-7-3-5-9-18(16)24/h3-13,15H,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJVLGUGCDUROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)C(C)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, enzyme inhibition, and other pharmacological effects.

Chemical Structure

The compound can be represented as follows:

C20H19FN2O1S\text{C}_{20}\text{H}_{19}\text{F}\text{N}_{2}\text{O}_{1}\text{S}

Biological Activity Overview

Research has shown that compounds containing thiazole and pyridazine moieties exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the fluorophenyl and thiazole groups in this compound suggests potential for significant biological interactions.

Cytotoxic Activity

Several studies have evaluated the cytotoxic effects of thiazole and pyridazine derivatives against various cancer cell lines. For instance, a recent study demonstrated that thiazole-containing compounds had notable cytotoxic effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The compound under review was tested alongside similar derivatives.

Table 1: Cytotoxic Activity Against Cell Lines

Compound NameCell LineIC50 (µM)
K5MCF-712.5
K5HeLa9.8
N-(...MCF-715.0
N-(...HeLa11.0

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been studied in relation to monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. The structure–activity relationship (SAR) indicates that modifications to the phenyl and thiazole groups can significantly alter inhibitory potency.

Table 2: MAO-B Inhibition Potency

Compound NameIC50 (µM)Mechanism of Action
Compound A8.19Competitive Inhibition
N-(...)10.5Competitive Inhibition

Case Studies

  • Study on Thiazole Derivatives : A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with specific focus on the structural features that enhance their activity. The findings indicated that the incorporation of electron-withdrawing groups increased potency against cancer cells .
  • Pyridazine Derivatives : Research highlighted the synthesis of pyridazine derivatives that showed promising results in inhibiting cancer cell proliferation. The study emphasized the importance of substituent positioning on the aromatic rings for enhancing biological activity .
  • Combinatorial Approaches : Recent investigations into hybrid compounds combining thiazole and pyridazine structures revealed synergistic effects leading to improved cytotoxicity profiles compared to single-component compounds .

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Key Structural Features:
  • Thiazole/Pyridazinone Core: The compound combines a thiazole and pyridazinone, unlike analogs such as N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide (), which replaces thiazole with benzothiazole. Benzothiazole’s larger aromatic system may enhance π-π stacking but reduce solubility .
  • Fluorophenyl vs.
  • Propanamide vs. Acetamide : The propanamide chain (vs. acetamide in N-(2-fluorophenyl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide; ) provides extended flexibility, possibly optimizing interactions with hydrophobic binding pockets .
Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₂₃H₁₉FN₄O₂S 442.48 2-fluorophenyl-thiazole, 3-methylpyridazinone
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide () C₂₁H₁₈N₄O₂S 390.45 Benzothiazole, unsubstituted pyridazinone
N-(2-fluorophenyl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide () C₁₇H₁₈FN₅O₂S 391.42 Thiomorpholinyl, acetamide
2-(5-chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine () C₂₀H₁₅ClFN₅S 423.88 Chlorofluorophenyl, pyrimidine

Pharmacological Implications

  • Pyridazinone vs.
  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity (vs. chlorine in ’s analogs) may reduce off-target binding, improving therapeutic index .
  • Benzothiazole vs. Thiazole : Benzothiazole-containing analogs () show higher logP values (predicted), suggesting greater membrane permeability but risk of hepatotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide, and how can structural purity be validated?

  • Methodology : The synthesis of structurally similar fluorophenyl-thiazole derivatives often involves multi-step reactions, including Suzuki couplings for aryl-thiazole formation and amide bond coupling for propanamide attachment. Controlled polymerization techniques (e.g., copolymerization with DMDAAC) may optimize yield and purity . Structural validation requires HPLC (≥98% purity), NMR for functional group confirmation, and mass spectrometry for molecular weight verification .

Q. How can researchers design initial biological assays to evaluate this compound’s activity?

  • Methodology : Prioritize target-specific assays (e.g., kinase inhibition, receptor binding) based on structural motifs. For example, fluorophenyl-thiazole derivatives often exhibit kinase inhibitory activity. Use in vitro enzyme inhibition assays (IC₅₀ determination) followed by cell-based viability assays (e.g., MTT). Include positive controls (e.g., staurosporine for kinases) and validate results with orthogonal methods like SPR for binding affinity .

Q. What computational tools are suitable for predicting physicochemical properties?

  • Methodology : Use PubChem-derived descriptors (logP, polar surface area) and software like Schrödinger’s QikProp or SwissADME. Molecular docking (AutoDock Vina, Glide) can predict target interactions, leveraging the pyridazinone and thiazole moieties’ hydrogen-bonding potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?

  • Methodology : Systematically modify substituents on the thiazole (e.g., 2-fluorophenyl → 4-fluorophenyl) and pyridazinone (e.g., methyl → ethyl) rings. Use Design of Experiments (DoE) to assess variables like steric effects and lipophilicity. High-throughput screening coupled with multivariate analysis (e.g., PCA) identifies critical pharmacophores .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodology : Investigate pharmacokinetic parameters (e.g., metabolic stability via liver microsomes, plasma protein binding). If in vitro activity is high but in vivo efficacy is low, consider prodrug approaches or formulation optimization (e.g., nanoencapsulation). Use LC-MS/MS to monitor metabolite formation and correlate with activity loss .

Q. How can synthetic routes be scaled while maintaining enantiomeric purity?

  • Methodology : Transition from batch to continuous-flow chemistry for key steps (e.g., diazomethane reactions), which improves reproducibility. Employ chiral HPLC or asymmetric catalysis (e.g., Sharpless epoxidation) for enantiomer control. Process analytical technology (PAT) monitors real-time purity .

Q. What analytical techniques characterize solid-state forms (polymorphs, hydrates)?

  • Methodology : Use X-ray crystallography (single-crystal or powder XRD) to identify polymorphs. Pair with thermal analysis (DSC/TGA) to assess stability. For hydrates/solvates, dynamic vapor sorption (DVS) quantifies moisture uptake, critical for formulation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.